molecular formula C4H10ClNO2 B13386996 (R)-2-Amino-butyric acid hydrochloride CAS No. 40522-79-0

(R)-2-Amino-butyric acid hydrochloride

Cat. No.: B13386996
CAS No.: 40522-79-0
M. Wt: 139.58 g/mol
InChI Key: AMMBUJFMJOQABC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(s)-2-aminobutanoic acid hydrochloride is a chiral amino acid derivative. It is the hydrochloride salt form of (s)-2-aminobutanoic acid, which is an important intermediate in the synthesis of various pharmaceuticals and fine chemicals. This compound is known for its role in the production of drugs and as a building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

(s)-2-aminobutanoic acid hydrochloride can be synthesized through several methods. One common method involves the resolution of racemic 2-aminobutanoic acid using chiral resolving agents. Another method includes the asymmetric synthesis using chiral catalysts or enzymes to obtain the desired enantiomer.

Industrial Production Methods

In industrial settings, (s)-2-aminobutanoic acid hydrochloride is often produced through the fermentation of specific microorganisms that can selectively produce the (s)-enantiomer. The fermentation broth is then treated with hydrochloric acid to obtain the hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

(s)-2-aminobutanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form primary amines.

    Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are commonly used.

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Produces primary amines.

    Substitution: Produces various substituted derivatives.

Scientific Research Applications

(s)-2-aminobutanoic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the preparation of chiral catalysts.

    Biology: Studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Used in the synthesis of pharmaceuticals, particularly in the production of drugs that require chiral purity.

    Industry: Employed in the production of fine chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (s)-2-aminobutanoic acid hydrochloride involves its interaction with specific enzymes and receptors in biological systems. It acts as a substrate for enzymes involved in amino acid metabolism and can influence various biochemical pathways. The hydrochloride salt form enhances its solubility and stability, making it more effective in biological applications.

Comparison with Similar Compounds

Similar Compounds

    ®-2-aminobutanoic acid hydrochloride: The enantiomer of (s)-2-aminobutanoic acid hydrochloride.

    2-aminopentanoic acid hydrochloride: A similar amino acid derivative with a longer carbon chain.

    2-aminopropanoic acid hydrochloride: A similar compound with a shorter carbon chain.

Uniqueness

(s)-2-aminobutanoic acid hydrochloride is unique due to its specific chiral configuration, which makes it valuable in the synthesis of chiral drugs and catalysts. Its ability to undergo various chemical reactions and its role in biological systems further highlight its importance in scientific research and industrial applications.

Properties

IUPAC Name

2-aminobutanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2.ClH/c1-2-3(5)4(6)7;/h3H,2,5H2,1H3,(H,6,7);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMMBUJFMJOQABC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50574089
Record name 2-Aminobutanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50574089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40522-79-0
Record name 2-Aminobutanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50574089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.